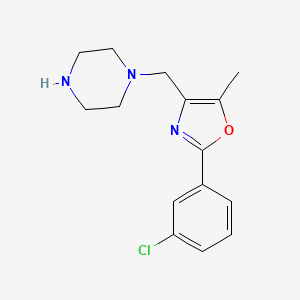

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole

Description

Structural Elucidation of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole follows International Union of Pure and Applied Chemistry conventions for heterocyclic compound naming. The complete IUPAC designation is 2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole, which precisely defines the positional relationships of all substituents on the central oxazole core. The compound is uniquely identified by Chemical Abstracts Service registry number 1030135-90-0, providing an unambiguous reference for chemical databases and literature searches.

The molecular formula C15H18ClN3O indicates the presence of fifteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is established at 291.77 grams per mole, representing the sum of constituent atomic masses. The Standard International Chemical Identifier Key DPMMLWUTYVFXMS-UHFFFAOYSA-N serves as a unique digital fingerprint for database identification and cross-referencing.

The Simplified Molecular Input Line Entry System representation CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCNCC3 provides a linear notation that captures the complete molecular structure. This systematic encoding enables computational analysis and structural database searches. The systematic name construction begins with the oxazole core as the principal heterocycle, followed by positional designation of substituents according to established nomenclature protocols.

Molecular Architecture Analysis

The molecular architecture of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole exhibits a sophisticated arrangement of heterocyclic and aromatic components that creates a three-dimensional structure with distinct pharmacophoric regions. The central oxazole ring serves as the primary scaffold, providing both structural rigidity and electronic properties that influence the overall molecular behavior. The arrangement of substituents around this core creates specific spatial relationships that determine the compound's conformational preferences and potential interaction capabilities.

The overall molecular geometry reflects the constraints imposed by the planar oxazole ring system and the conformational flexibility introduced by the methylene linker connecting the piperazine moiety. The three-dimensional arrangement positions the chlorophenyl group in a specific orientation relative to the oxazole plane, while the piperazin-1-ylmethyl substituent extends outward from the heterocyclic core. This architectural arrangement creates distinct hydrophobic and hydrophilic regions within the molecule, contributing to its amphiphilic character.

Oxazole Core Substituent Configuration

The oxazole ring system forms the structural foundation of the molecule, with substituents positioned at the 2-, 4-, and 5-positions according to standard heterocyclic numbering conventions. The five-membered oxazole ring contains oxygen at position 1 and nitrogen at position 3, creating a heteroaromatic system with specific electronic characteristics. The substitution pattern places the 3-chlorophenyl group at position 2, the piperazin-1-ylmethyl group at position 4, and the methyl group at position 5.

The electron distribution within the oxazole ring is influenced by the adjacent oxygen and nitrogen heteroatoms, which create regions of electron density variation around the ring perimeter. Position 2 of the oxazole ring typically exhibits electrophilic character due to the adjacent oxygen and nitrogen atoms, making it a favorable site for aromatic substitution. The attachment of the 3-chlorophenyl group at this position creates conjugation between the aromatic systems, potentially affecting the electronic properties of both ring systems.

Position 4 of the oxazole ring provides the attachment point for the piperazin-1-ylmethyl substituent through a methylene bridge. This positioning allows the basic piperazine nitrogen atoms to be spatially separated from the electron-deficient oxazole core, reducing potential intramolecular interactions that might destabilize the system. The methylene linker provides conformational flexibility while maintaining the structural integrity of both heterocyclic components.

Piperazine Methyl Group Spatial Orientation

The piperazin-1-ylmethyl substituent introduces significant conformational complexity to the molecular structure through its flexible methylene linker and the chair conformation preferences of the six-membered piperazine ring. The piperazine moiety adopts a chair conformation in solution, similar to other saturated six-membered nitrogen heterocycles. This conformational preference creates distinct axial and equatorial positions for the nitrogen substituents, affecting the overall molecular shape and potential interaction geometry.

The methylene bridge connecting the piperazine ring to the oxazole core provides rotational freedom around the carbon-carbon bond, allowing multiple conformational states. The preferred conformations are influenced by steric interactions between the piperazine ring and the oxazole substituents, as well as potential intramolecular interactions between the basic nitrogen atoms and other molecular components. The spatial orientation of the piperazine ring significantly affects the three-dimensional shape of the molecule and its ability to interact with potential biological targets.

Nuclear magnetic resonance spectroscopy studies of related piperazine-containing compounds demonstrate that the piperazine protons typically appear as broad signals due to rapid exchange between chair conformations. The conformational dynamics of the piperazine ring create a time-averaged molecular geometry that must be considered when analyzing the compound's structural properties. The preferred spatial arrangements position the basic nitrogen atoms in orientations that maximize favorable interactions while minimizing steric conflicts.

Chlorophenyl Ring Electronic Effects

The 3-chlorophenyl substituent introduces significant electronic effects into the molecular system through both inductive and mesomeric mechanisms. The chlorine atom at the meta position of the phenyl ring creates an electron-withdrawing effect through inductive mechanisms, reducing the electron density of the aromatic system. However, the chlorine atom also possesses lone pair electrons that can participate in mesomeric interactions with the aromatic π-system, partially counteracting the inductive withdrawal.

The meta positioning of the chlorine substituent creates a specific pattern of electron density distribution around the phenyl ring. Unlike para or ortho substitution patterns, the meta chlorine atom affects the electron density at positions 2, 4, and 6 of the phenyl ring through inductive effects, while the mesomeric donation primarily influences positions 2 and 6. This electronic distribution pattern affects the reactivity of the aromatic system and its ability to participate in π-π stacking interactions or other aromatic interactions.

The conjugation between the chlorophenyl ring and the oxazole core through the carbon-nitrogen bond at position 2 creates an extended π-system that influences the electronic properties of both components. The electron-withdrawing nature of the oxazole ring, combined with the mixed electronic effects of the chlorophenyl group, creates a complex electronic environment that affects the stability and reactivity of the entire molecular system. The specific electronic configuration influences the compound's ability to interact with electron-rich or electron-poor species.

Crystallographic Characterization Challenges

The crystallographic analysis of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole presents several significant challenges related to the compound's structural complexity and conformational flexibility. The presence of multiple heterocyclic systems with different symmetry properties creates difficulties in achieving high-quality crystal structures suitable for detailed analysis. The piperazine ring's conformational flexibility introduces disorder in the crystal lattice, potentially leading to multiple occupancy sites or temperature-dependent structural variations.

Related studies of piperazine-containing oxazole derivatives have revealed that these compounds often exhibit polymorphism, where different crystal forms can coexist under similar conditions. The formation of different polymorphs is influenced by crystallization conditions, solvent choice, and temperature, making reproducible crystal growth challenging. The amphiphilic nature of the compound, with both hydrophobic and hydrophilic regions, complicates solvent selection for crystallization experiments.

The chlorophenyl substituent introduces additional complexity through potential halogen bonding interactions in the solid state. Chlorine atoms can participate in weak intermolecular interactions with electron-rich species, affecting crystal packing arrangements. These interactions may compete with hydrogen bonding from the piperazine nitrogen atoms, creating multiple possible packing motifs. The methyl group at position 5 of the oxazole ring provides additional steric bulk that influences molecular packing efficiency.

Temperature-dependent crystallographic studies of related compounds have shown that piperazine conformations can change significantly with thermal energy, affecting unit cell parameters and molecular arrangements. The torsion angles describing the orientation of the piperazine ring relative to the oxazole core are particularly sensitive to temperature variations, creating challenges for accurate structure determination.

Comparative Structural Analysis with Analogous Heterocyclic Compounds

Comparative analysis with structurally related heterocyclic compounds provides valuable insights into the unique structural features of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole. The compound 3-(2-Chlorophenyl)-5-(piperazin-1-ylmethyl)-1,2-oxazole represents a closely related analog with different substitution patterns. This isoxazole derivative differs in the position of the nitrogen and oxygen atoms within the five-membered ring, creating distinct electronic properties and potential reactivity patterns.

The geometric differences between oxazole and isoxazole rings significantly affect the spatial arrangement of substituents. In oxazole systems, the 1,3-relationship between oxygen and nitrogen creates specific bond angles and electronic distributions, while isoxazole systems with their 1,2-heteroatom arrangement produce different geometric constraints. These differences influence the preferred conformations of attached substituents and the overall molecular shape.

Structural studies of thiazole analogs provide additional comparative data for understanding heteroatom effects on molecular geometry. The replacement of oxygen with sulfur in the five-membered ring creates larger atomic radii and different electronic properties. Research has demonstrated that thiazole derivatives often exhibit different biological activities compared to their oxazole counterparts, attributed to the altered geometry and electronic characteristics of the heterocyclic core.

Table 1: Comparative Molecular Parameters of Related Heterocyclic Compounds

| Compound Type | Molecular Formula | Ring System | Key Geometric Feature | Electronic Character |

|---|---|---|---|---|

| Target Compound | C15H18ClN3O | 1,3-Oxazole | Planar five-membered ring | Electron-deficient |

| Isoxazole Analog | C14H16ClN3O | 1,2-Oxazole | Different N-O positioning | Modified electronics |

| Thiazole Analog | C15H18ClN3S | 1,3-Thiazole | Larger sulfur atom | Enhanced polarizability |

| Unsubstituted Core | C3H3NO | Simple Oxazole | Minimal steric effects | Basic heteroaromatic |

The piperazine-containing compounds 2-(4-propyl-piperazin-1-yl)oxazolo[4,5-c]pyridine and related derivatives demonstrate how different heterocyclic cores affect molecular conformation. These bicyclic systems create more rigid frameworks compared to the simple oxazole core, reducing conformational flexibility but potentially enhancing specific interaction geometries. The crystallographic analysis of these compounds reveals consistent chair conformations for the piperazine rings, supporting similar conformational preferences in the target compound.

Table 2: Crystallographic Parameters of Related Piperazine-Oxazole Systems

| Compound | Space Group | Unit Cell Parameters | Torsion Angle (C-C-N-C) | Piperazine Conformation |

|---|---|---|---|---|

| Oxazolo[4,5-c]pyridine derivative | P-1 | a=5.95Å, b=12.46Å, c=12.87Å | 61.7° | Chair |

| Thiazolo[4,5-c]pyridine derivative | I2/a | a=22.21Å, b=7.55Å, c=19.92Å | 63.8° | Chair |

| Oxazolo[5,4-c]pyridine derivative | C2/c | a=51.14Å, b=9.36Å, c=7.19Å | 62.7° | Chair |

The comparative analysis reveals that the oxazole core geometry is relatively consistent across different substitution patterns, with the major structural variations occurring in the spatial orientation of flexible substituents. The piperazine moiety consistently adopts chair conformations regardless of the specific heterocyclic core, indicating that this conformational preference is primarily determined by the intrinsic properties of the six-membered ring rather than interactions with the aromatic system.

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O/c1-11-14(10-19-7-5-17-6-8-19)18-15(20-11)12-3-2-4-13(16)9-12/h2-4,9,17H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMMLWUTYVFXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a piperazine moiety are known to interact with a variety of targets, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . The interaction of the compound with its targets and the resulting changes would depend on the specific target it binds to.

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of disease states, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Some piperazine derivatives have been reported to exhibit good antibacterial activity .

Biochemical Analysis

Biochemical Properties

Piperazine derivatives have been known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative.

Biological Activity

2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular structure of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H19ClN4O2 |

| Molecular Weight | 334.80 g/mol |

| IUPAC Name | 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole |

| InChI Key | PDXRUXYIRZFIJJ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurological functions. Studies suggest that the oxazole moiety may play a crucial role in modulating neurotransmitter systems, which can lead to therapeutic effects in conditions such as anxiety and depression.

Biological Activity and Pharmacological Effects

Research has indicated that 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole exhibits several pharmacological activities:

- Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant activity against human breast adenocarcinoma (MCF-7) with an IC50 value in the micromolar range, indicating its potential as an anticancer agent .

- Neuropharmacological Effects : The compound's piperazine component suggests potential interactions with serotonin and dopamine receptors, which are critical in treating mood disorders. Research indicates that derivatives of similar structures have been effective in modulating these pathways .

- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage, highlighting its mechanism as a pro-apoptotic agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole:

- Cytotoxicity Studies : In vitro evaluations showed that compounds with similar structures exhibited higher cytotoxicity than established chemotherapeutics like doxorubicin, particularly against leukemia and breast cancer cell lines .

- Mechanistic Insights : Molecular docking studies revealed strong interactions between the oxazole derivatives and target receptors, suggesting a mechanism for their biological activity through receptor modulation .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound is being studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural features suggest that it may interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as anxiety, depression, and schizophrenia. Research indicates that compounds with similar structures have shown efficacy in modulating serotonin and dopamine receptors, which are critical in these disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions, including the formation of a piperazine derivative and an oxazole ring through nucleophilic substitution and cyclization reactions. These synthetic pathways allow for the exploration of various derivatives that could enhance therapeutic efficacy or reduce side effects.

Pharmacology

Biological Target Interaction

Research has highlighted the compound's interactions with various biological targets, including receptors and enzymes involved in neurotransmission. Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, which could lead to significant pharmacological effects. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.

Case Studies

Several case studies have documented the effects of similar compounds on neurological pathways. For instance, derivatives of piperazine have been shown to exhibit anxiolytic properties in animal models. These findings provide a basis for hypothesizing that 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole could possess similar effects, warranting further investigation through clinical trials .

Biological Research

Cellular Processes

In biological research, this compound is utilized to study its effects on cellular processes and signaling pathways. Its ability to influence cell proliferation and apoptosis in neuroblastoma cells has been documented, indicating potential applications in cancer research as well.

Research Methodologies

Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze the compound's stability and metabolic pathways in biological systems. These methodologies help researchers understand how the compound behaves in vivo and its potential therapeutic windows .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxazole/Thiazole Cores

The following table summarizes key structural analogues and their properties:

Key Structural and Functional Differences

Heterocyclic Core Variations

- Oxazole vs. Thiazole: The target compound’s oxazole core (O, N) differs from thiazole (S, N) in electronic properties.

- Oxadiazole vs. Oxazole : Oxadiazoles (e.g., compound in ) contain two nitrogen atoms, increasing hydrogen-bonding capacity compared to oxazoles.

Substituent Effects

- 3-Chlorophenyl Group : Present in the target compound and 9f , this group introduces steric bulk and electron-withdrawing effects, which may influence receptor interactions.

- Piperazine Moieties : The piperazinylmethyl group in the target compound and 9f enhances solubility and enables interactions with acidic residues in proteins (e.g., serotonin or dopamine receptors) .

- Carboxylic Acid vs. Methyl : The 4-carboxylic acid derivative increases hydrophilicity, contrasting with the hydrophobic methyl group in the target compound.

Pharmacological Potential and Limitations

- Target Compound : Lacks direct activity data but shares structural motifs with CNS-active agents (e.g., aripiprazole, which contains a piperazine and chlorophenyl group).

- Antibacterial Analogues : Pyrazole derivatives like show antibacterial activity, suggesting that halogenated aromatic systems paired with heterocycles are promising scaffolds.

- Limitations : The absence of a carboxylic acid or urea group in the target compound may reduce its versatility in forming salt bridges or hydrogen bonds compared to .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole?

- Methodological Answer : Multi-step synthesis involving cyclization and functional group modifications is typical. For example, analogous oxazole derivatives are synthesized via condensation of substituted benzoic acid hydrazides followed by cyclization using reagents like POCl₃ at elevated temperatures (~120°C) . Key steps include:

Formation of the oxazole core via cyclization.

Introduction of the 3-chlorophenyl group via electrophilic substitution or cross-coupling reactions.

Piperazine incorporation via nucleophilic substitution or reductive amination.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positioning. For example, 5-acyloxypyrazole analogs were characterized using single-crystal X-ray diffraction to validate bond lengths and angles .

- Spectroscopic techniques :

- / NMR: Identify proton environments (e.g., piperazine methylene protons at δ ~2.5–3.5 ppm) and carbon backbone .

- IR: Confirm functional groups (e.g., C=O stretch at ~1624 cm for oxazole rings) .

- ORTEP visualization : Use software like ORTEP-3 to generate 3D thermal ellipsoid models for spatial analysis .

Q. What are the critical considerations for designing bioactivity assays for this compound?

- Methodological Answer :

- Target selection : Prioritize targets based on structural analogs. For instance, oxazole derivatives with piperazine moieties exhibit antibacterial activity via DNA gyrase inhibition .

- Assay conditions :

- Use standardized bacterial strains (e.g., S. aureus ATCC 29213) for MIC determination.

- Include controls like sparfloxacin to benchmark potency .

- Data reproducibility : Validate results across multiple replicates and use statistical tools (e.g., ANOVA) to address variability.

Advanced Research Questions

Q. How do substituents on the oxazole ring and piperazine moiety influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Chlorophenyl group : Enhances lipophilicity and membrane penetration, critical for intracellular targets like DNA gyrase .

Piperazine flexibility : Modulate receptor binding by comparing rigid (e.g., piperidinyl) vs. flexible (e.g., piperazinyl) analogs. For example, K3.28(192) residue interactions in CB1 receptors depend on substituent hydrogen-bonding capacity .

- Experimental design : Synthesize analogs with varied substituents (e.g., methoxy, nitro) and test in enzyme inhibition assays. Use molecular docking to predict binding modes .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Model-specific factors : For example, inverse agonism at CB1 receptors is observed in neurons but not in K3.28A-mutated models due to disrupted hydrogen bonding .

- Approaches :

Mutant thermodynamic cycles : Quantify residue-specific interactions (e.g., K3.28A mutation analysis) .

Cross-species validation : Test activity in both Gram-positive and Gram-negative bacterial models to assess spectrum breadth .

- Data reconciliation : Use computational tools (e.g., molecular dynamics simulations) to model conflicting results and identify confounding variables.

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodological Answer :

- Analytical monitoring :

- HPLC-MS : Track impurities during synthesis and storage. For example, oxazole derivatives may degrade via hydrolysis of the piperazine moiety under acidic conditions .

- Stability studies : Accelerated aging tests (e.g., 40°C/75% RH) to identify degradation pathways .

- Mitigation : Optimize storage conditions (e.g., inert atmosphere, desiccants) and introduce stabilizing groups (e.g., electron-withdrawing substituents on the oxazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.